2-[(p-Nitrophenyl)azo]acetoacetanilide
CAS No.: 1657-16-5
Cat. No.: VC21202397
Molecular Formula: C16H14N4O4
Molecular Weight: 326.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[(p-Nitrophenyl)azo]acetoacetanilide - 1657-16-5](/images/no_structure.jpg)
Specification
CAS No. | 1657-16-5 |
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Molecular Formula | C16H14N4O4 |
Molecular Weight | 326.31 g/mol |
IUPAC Name | 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
Standard InChI | InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(23)24/h2-10,15H,1H3,(H,17,22) |
Standard InChI Key | WTRHKEHRZMLLDH-UHFFFAOYSA-N |
SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
2-[(p-Nitrophenyl)azo]acetoacetanilide features a nitrogen-nitrogen double bond (N=N) that connects a p-nitrophenyl group to an acetoacetanilide moiety. Unlike its ortho-isomer which has the nitro group at position 2 on the phenyl ring, this compound has the nitro group at position 4 (para position), creating different electron distribution and reactivity patterns.
Physical and Chemical Properties
This compound is characterized by its vibrant color, typical of azo compounds, which makes it valuable in the dye and pigment industries. The molecular formula is C16H14N4O4, identical to its ortho isomer, with a molecular weight of approximately 326.31 g/mol. The para positioning of the nitro group affects the compound's electronic properties, potentially altering its color, solubility, and reactivity compared to its isomers.
Structural Comparison with Related Compounds
Compound | Nitro Position | Key Structural Difference | Expected Color Variation |
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2-[(p-Nitrophenyl)azo]acetoacetanilide | Para (position 4) | Nitro group furthest from azo linkage | Yellow to orange shade |
2-[(o-Nitrophenyl)azo]acetoacetanilide | Ortho (position 2) | Nitro group adjacent to azo linkage | Deeper yellow |
2-[(m-Nitrophenyl)azo]acetoacetanilide | Meta (position 3) | Nitro group at intermediate distance | Intermediate hue |
Synthesis Methods
Synthetic Routes
The synthesis of 2-[(p-Nitrophenyl)azo]acetoacetanilide typically follows a diazotization-coupling pathway similar to that of its ortho isomer. The process involves:
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Diazotization of p-nitroaniline using sodium nitrite in hydrochloric acid at controlled low temperatures (0-5°C)
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Coupling of the resulting diazonium salt with acetoacetanilide under alkaline conditions
The para positioning affects the reactivity of the aniline component during diazotization, often resulting in different reaction kinetics compared to the ortho isomer.
Reaction Conditions
For optimal synthesis, specific conditions must be maintained:
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The diazotization step requires precise temperature control (0-5°C) to prevent decomposition of the diazonium salt
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The coupling reaction typically proceeds in an alkaline medium (pH 8-9) to facilitate the nucleophilic attack of acetoacetanilide on the diazonium ion
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The para-positioned nitro group may influence electron distribution, potentially requiring adjusted reaction conditions compared to the ortho isomer synthesis
Industrial Production Methods
At industrial scale, the production involves continuous flow processes with careful monitoring of temperature and pH. The para isomer may offer advantages in certain production scenarios due to potentially higher stability of the intermediate diazonium salt compared to the ortho version.
Chemical Reactivity and Transformations
Characteristic Reactions
2-[(p-Nitrophenyl)azo]acetoacetanilide undergoes several key reactions due to its functional groups:
Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas with palladium on carbon catalyst. The azo linkage can also be reduced, breaking the molecule into two separate amines. The para position of the nitro group may influence the reduction rate and selectivity.
Substitution Reactions: The aromatic rings can undergo electrophilic aromatic substitution, though the electron-withdrawing nitro and azo groups direct incoming substituents to specific positions. The para positioning creates a different electronic environment compared to the ortho isomer.
Oxidation Reactions: The azo group can be oxidized to form azoxy compounds, and this reactivity may differ from the ortho isomer due to the altered electron distribution.
Comparative Reactivity Analysis
Reaction Type | 2-[(p-Nitrophenyl)azo]acetoacetanilide | 2-[(o-Nitrophenyl)azo]acetoacetanilide |
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Reduction of Nitro Group | Generally cleaner reaction profile due to less steric hindrance | May be influenced by proximity of nitro to azo group |
Azo Bond Reduction | Similar reactivity but potentially different kinetics | May show differences in selectivity |
Electrophilic Substitution | Directs to different positions due to para orientation | Different regioselectivity due to ortho effect |
Applications in Industry and Research
Colorant Applications
As an azo compound, 2-[(p-Nitrophenyl)azo]acetoacetanilide has significant applications in:
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Textile dyes, with particular affinity for polyester and other synthetic fibers
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Pigments for plastics, paints, and printing inks
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Colorants for various industrial applications
The para positioning of the nitro group likely contributes to different color properties and fastness characteristics compared to the ortho isomer, potentially offering advantages in specific applications.
Research Applications
In scientific research, this compound serves important functions:
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As a model compound for studying azo chemistry and electronic effects
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In spectroscopic studies examining the influence of substituent positioning on electronic spectra
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As a precursor for more complex molecules
The para-nitro positioning creates distinct electronic properties that make this compound valuable for comparative studies within the azo compound family.
Structure-Activity Relationships
Influence of Para Substitution
The para positioning of the nitro group creates distinct electronic and steric effects that influence the compound's properties:
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Electronic effects: The para-nitro group creates a different electron distribution pattern compared to ortho substitution, affecting the compound's reactivity, color, and biological interactions
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Resonance effects: The para position allows for extended conjugation throughout the molecule
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Steric considerations: The para positioning reduces steric hindrance around the azo linkage, potentially increasing accessibility to reaction partners
Comparison with Isomeric Forms
Property | Para Isomer (p-Nitrophenyl) | Ortho Isomer (o-Nitrophenyl) | Meta Isomer (m-Nitrophenyl) |
---|---|---|---|
Electronic Effects | Strong electron-withdrawing effect with maximum resonance | Electron-withdrawing with proximal influence on azo group | Moderate electron-withdrawing with limited resonance |
Molecular Planarity | Potentially more planar structure | May exhibit reduced planarity due to steric effects | Intermediate planarity |
Biological Activity Potential | Likely different binding profiles in biological systems | Shows distinct biological activity profiles | Would exhibit unique biological interaction patterns |
Analytical Methods for Characterization
Spectroscopic Analysis
The para positioning of the nitro group in 2-[(p-Nitrophenyl)azo]acetoacetanilide creates distinctive spectroscopic properties:
UV-Visible Spectroscopy: The compound likely exhibits strong absorption in the visible region, with maxima potentially shifted compared to its ortho isomer due to the different electronic environment.
Infrared Spectroscopy: Key bands would include those associated with the nitro group (typically around 1520 and 1350 cm⁻¹), azo linkage (around 1400-1450 cm⁻¹), and amide functionalities (approximately 1650-1700 cm⁻¹).
NMR Spectroscopy: The para substitution pattern would create a characteristic splitting pattern in the aromatic region of the ¹H-NMR spectrum, with two doublets (each integrating for two protons) representing the para-substituted ring.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for analyzing this compound, with the para positioning likely resulting in different retention times compared to its isomers, facilitating identification and purity assessment.
Future Research Directions
Emerging Applications
Several promising research areas for 2-[(p-Nitrophenyl)azo]acetoacetanilide include:
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Development of advanced functional materials leveraging its optical properties
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Exploration of its potential in photo-responsive systems
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Investigation of structure-modified derivatives with enhanced biological activities
Structural Modification Strategies
Future research might focus on modifications to enhance specific properties:
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Introduction of additional functional groups to modulate solubility
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Substitution on the anilide portion to enhance biological targeting
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Incorporation into larger molecular frameworks for specialized applications
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